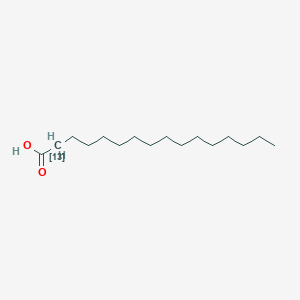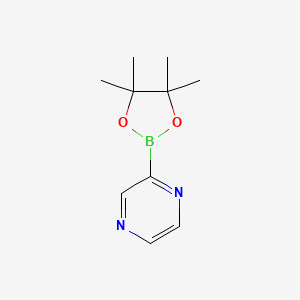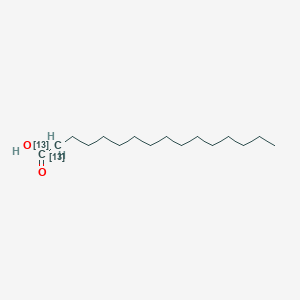
Hexadecanoic acid-2-13C
Descripción general
Descripción
Hexadecanoic acid-2-13C, also known as Palmitic acid-2-13C, is a labelled analogue of Hexadecanoic acid . It is a useful isotopically labelled research compound . It is a common fatty acid found in plants and animals . The molecular formula is C15 [13C]H32O2 and the molecular weight is 257.42 .
Molecular Structure Analysis
The molecular structure of Hexadecanoic acid-2-13C is represented by the formula C15 [13C]H32O2 . The InChI representation is InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 .
Physical And Chemical Properties Analysis
Hexadecanoic acid-2-13C is a solid at room temperature . The molecular weight is 257.42 .
Aplicaciones Científicas De Investigación
Microbial Activity and Biodegradation
Research has shown that hexadecanoic acid (also known as palmitic acid) plays a role in the microbial degradation of contaminants. A study by Zyakun et al. (2011) focused on the microbial activity in soils treated with hexadecanoic acid, observing the dynamics of microbial communities and their effects on soil health. They found that the microbial communities in agricultural soil were more responsive to hexadecanoic acid compared to those in forest soil (Zyakun et al., 2011).
Biotransformation and Biosynthesis
The biotransformation of hexadecanoic acid is another area of research. Weber et al. (1992) studied the transformation of hexadecanoic acid using the yeast Torulopsis apicola, exploring its role in the biosynthesis of cyclic glycolipids. They found that hexadecanoic acid undergoes hydroxylation and oxidation processes, indicating its importance in biological synthesis pathways (Weber et al., 1992).
Chemical Synthesis
Hexadecanoic acid has been used in chemical synthesis as well. For example, Bars et al. (1985) reported on the synthesis of iodohexadecanoic acid, showcasing its potential in chemical reactions and labeling techniques (Bars et al., 1985).
Metabolic Pathways in Microorganisms
The compound has been studied in the context of microbial metabolism too. Meng et al. (2017) investigated the metabolic pathways of the bacterium Pseudomonas synxantha LSH-7′, showing how it uses hexadecanoic acid. Their findings provided insights into the chemotaxis and uptake mechanisms of n-hexadecane and hexadecanoic acid in bacteria (Meng et al., 2017).
Myocardial Imaging
In medical research, hexadecanoic acid has been used in myocardial imaging. Poe et al. (1976) explored the use of hexadecanoic acid labeled with iodine-123 in myocardial perfusion imaging, indicating its utility in cardiac diagnostics (Poe et al., 1976).
Mecanismo De Acción
Target of Action
Hexadecanoic acid-2-13C, also known as Palmitic acid-2-13C, is a saturated fatty acid commonly found in both animals and plants . It is used in various research fields including cancer and cardiovascular disease research . .
Mode of Action
For instance, palmitic acid can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in mouse granule cells .
Biochemical Pathways
Hexadecanoic acid-2-13C, as a form of palmitic acid, is involved in fatty acid metabolism. It is a part of the beta-oxidation pathway in mitochondria . In this pathway, fatty acids are broken down to generate acetyl-CoA, which is then used in the citric acid cycle to produce energy for the cell .
Result of Action
Research suggests that palmitic acid can enhance the oxidative stress tolerance of saccharomyces cerevisiae cells
Propiedades
IUPAC Name |
(213C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-XPOOIHDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584046 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid-2-13C | |
CAS RN |
287100-87-2 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)




![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)




